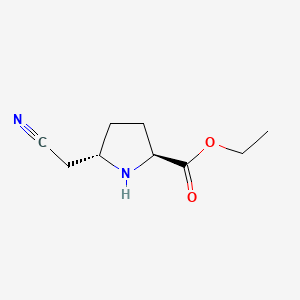![molecular formula C8H8O3 B574145 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) CAS No. 183800-06-8](/img/structure/B574145.png)
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[321]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing for the efficient construction of the compound with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and scalable reaction conditions would be essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It undergoes oxa-[3,3] Cope rearrangement, which is a key step in its synthesis.
Cyclization: The aldol cyclization is another significant reaction that the compound undergoes during its synthesis.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement: ZnBr2
Cyclization: Aldol reaction conditions
Major Products
The major products formed from these reactions include various analogs of 8-Oxabicyclo[3.2.1]octanes, which can be further functionalized for different applications .
Applications De Recherche Scientifique
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the oxa-[3,3] Cope rearrangement and aldol cyclization, which are crucial for its synthesis and functionalization . These reactions enable the compound to form stable intermediates and final products with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the diene and carboxylic acid functionalities.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound that shares the bicyclic core but differs in its ring size and functional groups.
Uniqueness
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is unique due to its specific combination of a bicyclic structure with a diene and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
183800-06-8 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.149 |
Nom IUPAC |
(5S)-8-oxabicyclo[3.2.1]octa-3,6-diene-4-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h2-5,7H,1H2,(H,9,10)/t5?,7-/m0/s1 |
Clé InChI |
SRWCDOVXJFEUNO-MSZQBOFLSA-N |
SMILES |
C1C=C(C2C=CC1O2)C(=O)O |
Synonymes |
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)


![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)






